2-chloro-N-[(4-methoxyphenyl)methyl]propanamide
Description
2-Chloro-N-[(4-methoxyphenyl)methyl]propanamide is a halogenated amide derivative featuring a chloro-substituted propanamide backbone and a 4-methoxybenzyl group. This compound is structurally significant due to its amide functionality, which enables hydrogen bonding and coordination properties . It serves as a key intermediate in pharmaceutical synthesis, particularly in developing bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZAWPSHQDNJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include substituted amides or thioamides.
Hydrolysis: Products include 4-methoxybenzylamine and 2-chloropropanoic acid.
Oxidation: Products include 2-chloro-N-[(4-hydroxyphenyl)methyl]propanamide.
Scientific Research Applications
Antitumor Activity
Research indicates that 2-chloro-N-[(4-methoxyphenyl)methyl]propanamide exhibits significant antitumor properties. It has been studied as an apoptosis inducer in cancer cell lines. In particular, a study highlighted its efficacy in inducing apoptosis in T47D breast cancer cells with an effective concentration (EC50) of 2 nM for caspase activation, demonstrating its potential as a therapeutic agent against breast cancer .
Neurotransmitter Interaction
This compound has also been investigated for its effects on neurotransmitters. A study explored the relationship between this compound and acetylcholine, suggesting that it may influence cholinergic signaling pathways, which are crucial in various neurological functions .
Inhibition of Cell Proliferation
In addition to its apoptotic effects, the compound has shown the ability to inhibit cell proliferation in cancer models. The growth inhibition (GI50) observed was also around 2 nM, indicating potent anti-proliferative effects against specific cancer cell lines such as PC-3 prostate cancer cells .
Table: Summary of Case Studies on this compound
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Research Findings
- Crystal Packing : 3-Chloro-N-(4-methoxyphenyl)propanamide forms chains via N–H···O and C–H···O interactions, stabilized by a Car–C(=O) dihedral angle of -33.7° . This contrasts with methyl-substituted analogues, where reduced hydrogen bonding leads to less dense packing .
- Metabolic Stability : Methoxy-substituted compounds generally exhibit slower oxidative metabolism compared to methyl or halogen-only analogues due to steric and electronic effects .
- Antifungal Activity : Dichloro-substituted derivatives (e.g., 2-chloro-N-(3-chloro-4-methylphenyl)propanamide) demonstrate enhanced antifungal properties, likely due to increased membrane permeability .
Biological Activity
2-chloro-N-[(4-methoxyphenyl)methyl]propanamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a chloro group, a methoxyphenyl moiety, and a propanamide structure, which contribute to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, the compound increases acetylcholine levels, which may enhance cognitive functions and has implications for treating neurodegenerative diseases like Alzheimer's disease .
- Induction of Apoptosis : In cancer cells, this compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism is particularly relevant in the context of cancer therapeutics.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. For instance:
- Cell Line Testing : In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective dose ranges for inducing cell death .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Minimum Inhibitory Concentration (MIC) Values : Research reported MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating moderate to strong antibacterial activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated significant improvements in cognitive function tests compared to control groups, supporting its potential as a therapeutic agent.
- Anticancer Efficacy : Another case study focused on its effects on breast cancer cell lines, revealing that treatment with the compound resulted in increased apoptosis markers and decreased cell viability, further validating its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
